molecular formula C7H8ClNO2S B1349118 Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate CAS No. 7238-62-2

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1349118
CAS RN: 7238-62-2
M. Wt: 205.66 g/mol
InChI Key: VUARUZUFHDNJSY-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .


Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .

Scientific Research Applications

Application 1: Neuroprotective and Anti-neuroinflammatory Agents

  • Summary of the Application: This compound has been used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Application 2: Synthesis of Pesticides

  • Summary of the Application: This compound is a necessary intermediate in the synthesis of second-generation neonicotinoid pesticides such as thiacloprid, thiamethoxam, and clothianidin .
  • Methods of Application: The specific synthesis methods may vary, but generally involve reactions with other organic compounds to form the desired pesticide molecule .
  • Results or Outcomes: The resulting pesticides have lower usage rates, broader insecticidal spectra, and higher safety profiles. They have preventive and therapeutic effects on above-ground and underground pests, and can be used to treat stems, leaves, soil, and seeds .

Application 3: Antimicrobial Agents

  • Summary of the Application: Thiazole derivatives, including those synthesized from this compound, have been found to possess antimicrobial activities .
  • Methods of Application: Various thiazole derivatives were synthesized and screened in vitro for their antimicrobial activities against strains of bacteria such as Bacillus subtilis, Bacillus megaterium, and Escherichia coli .
  • Results or Outcomes: Some of the synthesized compounds were found to possess better antimicrobial activity .

Application 4: Synthesis of Antihypertensive Drugs

  • Summary of the Application: Thiazole derivatives, including those synthesized from this compound, have been used in the development of antihypertensive drugs .
  • Methods of Application: The specific synthesis methods may vary, but generally involve reactions with other organic compounds to form the desired drug molecule .
  • Results or Outcomes: The resulting drugs have shown promising results in lowering blood pressure .

Application 5: Anti-inflammatory Drugs

  • Summary of the Application: Thiazole derivatives, including those synthesized from this compound, have been used in the development of anti-inflammatory drugs .
  • Methods of Application: The specific synthesis methods may vary, but generally involve reactions with other organic compounds to form the desired drug molecule .
  • Results or Outcomes: The resulting drugs have shown promising results in reducing inflammation .

Application 6: Antischizophrenia Drugs

  • Summary of the Application: Thiazole derivatives, including those synthesized from this compound, have been used in the development of antischizophrenia drugs .
  • Methods of Application: The specific synthesis methods may vary, but generally involve reactions with other organic compounds to form the desired drug molecule .
  • Results or Outcomes: The resulting drugs have shown promising results in treating schizophrenia .

Safety And Hazards

The safety information for Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate indicates that it has the following hazard statements: H302;H315;H319;H335 . The precautionary statements are P261;P271;P280 .

properties

IUPAC Name

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUARUZUFHDNJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344185
Record name Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

7238-62-2
Record name Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate (0.57 g, 3.05 mmol) and POCl3 (5 mL) was heated at 120° C. for 18 h. Upon cooling, the mixture was concentrated. Water (15 mL) was slowly added and stirred for 10 min. The mixture was extracted with Et2O (3×15 mL). The combined organics were dried with MgSO4 and concentrated. The crude material was purified by chromatography (EtOAc/hexanes) to give the title compound as a white solid (0.54 g, 86%). 1H NMR (400 MHz, CDCl3) δ 4.32 (q, J=7.1 Hz, 2H), 2.68 (s, 3H), 1.35 (t, J=7.1 Hz, 3H).
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86%

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